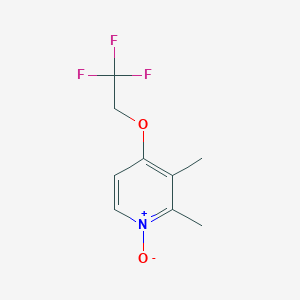
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
Vue d'ensemble
Description
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide is an organic compound with the molecular formula C9H10F3NO2. It is a pyridine derivative that features a trifluoroethoxy group and a pyridine N-oxide moiety. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like lansoprazole .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide typically involves the reaction of 2,3-dimethylpyridine with 2,2,2-trifluoroethanol in the presence of an oxidizing agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like trifluoroacetic acid. The mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. The use of automated systems allows for precise control over reaction parameters, ensuring high purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding pyridine.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized pyridine derivatives.
Reduction: 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Medicinal Chemistry
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide has been studied for its potential role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to act as a building block in the development of drugs targeting various diseases.
- Case Study: Research indicates that derivatives of this compound exhibit antimicrobial properties. A study explored its efficacy against bacterial strains, demonstrating potential as a lead compound for antibiotic development .
Chemical Synthesis
The compound is utilized in organic synthesis due to its reactive functional groups. It serves as a precursor in the synthesis of more complex molecules, particularly those used in agrochemicals and pharmaceuticals.
- Synthesis Methodology: The synthesis often involves multi-step reactions where this compound is formed through specific reaction pathways involving electrophilic aromatic substitution and nucleophilic additions .
Material Science
In material science, this compound's unique properties make it suitable for developing advanced materials. Its trifluoroethoxy group imparts hydrophobic characteristics, making it valuable in coatings and polymer formulations.
- Application Example: It has been investigated for use in creating hydrophobic surfaces that resist water and oil stains, enhancing the durability and longevity of materials used in construction and textiles .
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide involves its role as an intermediate in the synthesis of proton pump inhibitors. These inhibitors work by blocking the hydrogen-potassium ATPase enzyme system (the proton pump) of the gastric parietal cells, thereby reducing gastric acid secretion. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to effectively interact with the enzyme’s active site .
Comparaison Avec Des Composés Similaires
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine: Lacks the N-oxide group.
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide: Similar structure but different functional groups.
Lansoprazole: A proton pump inhibitor that uses 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide as an intermediate.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of proton pump inhibitors highlights its importance in medicinal chemistry .
Propriétés
IUPAC Name |
2,3-dimethyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-6-7(2)13(14)4-3-8(6)15-5-9(10,11)12/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSURXZOJDDQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Q1: What is significant about the synthesis method described in the research?
A1: The research presents a novel approach to synthesizing 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide. The key features of this method are:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













